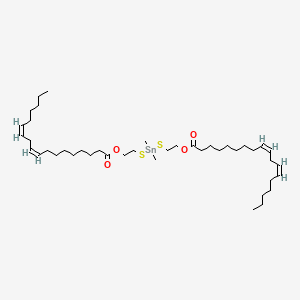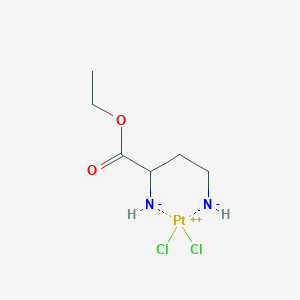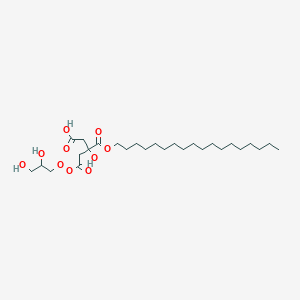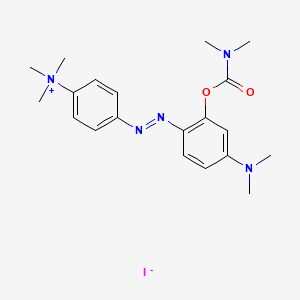
Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including dimethylamino, dimethylcarbamoyloxy, and diazenyl groups, which contribute to its diverse reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with dimethylamino and dimethylcarbamoyloxy substituted benzene rings. The final step often involves quaternization with trimethylamine and iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Diazotization: Reacting aniline derivatives with nitrous acid to form diazonium salts.
Coupling Reaction: Coupling the diazonium salts with dimethylamino and dimethylcarbamoyloxy substituted benzene rings.
Quaternization: Reacting the coupled product with trimethylamine and iodide to form the final iodide salt.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and carbamoyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent for cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Deoxycorticosterone: A steroid hormone with similar biological activity to that of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide.
Uniqueness
What sets [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
72066-27-4 |
|---|---|
Molecular Formula |
C20H28IN5O2 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenyl]phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C20H28N5O2.HI/c1-23(2)16-10-13-18(19(14-16)27-20(26)24(3)4)22-21-15-8-11-17(12-9-15)25(5,6)7;/h8-14H,1-7H3;1H/q+1;/p-1 |
InChI Key |
IEMPLLSEVZGIGI-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
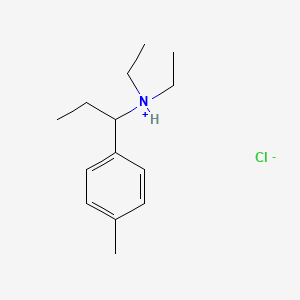

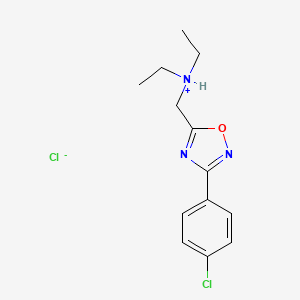

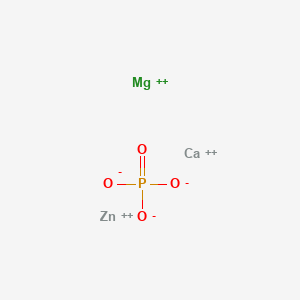


![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
